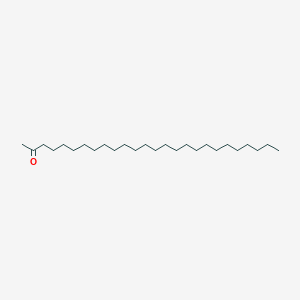
Hexacosan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexacosan-2-one can be synthesized through several methods, including:
Oxidation of Hexacosanol: One common method involves the oxidation of hexacosanol (a 26-carbon alcohol) using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone).
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of a long-chain alkane with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Hexacosan-2-one undergoes various chemical reactions, including:
Reduction: It can be reduced to hexacosanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Further oxidation can lead to the formation of hexacosanoic acid.
Substitution: The ketone group can undergo nucleophilic substitution reactions with reagents such as Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions:
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Oxidation: Jones reagent or PCC in dichloromethane.
Substitution: Grignard reagents (RMgX) in anhydrous conditions.
Major Products Formed:
Reduction: Hexacosanol.
Oxidation: Hexacosanoic acid.
Substitution: Tertiary alcohols with varying alkyl groups depending on the Grignard reagent used.
Wissenschaftliche Forschungsanwendungen
Hexacosan-2-one has several applications in scientific research, including:
Chemistry: Used as a model compound for studying long-chain ketones and their reactivity.
Biology: Investigated for its role in biological membranes and its potential as a biomarker for certain diseases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, lubricants, and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of hexacosan-2-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in redox reactions, influencing cellular oxidative stress levels. It may also interact with enzymes involved in lipid metabolism, affecting the synthesis and degradation of fatty acids.
Vergleich Mit ähnlichen Verbindungen
Hexacosan-2-one can be compared with other long-chain ketones and alcohols, such as:
Hexacosanol: A 26-carbon alcohol that can be oxidized to form this compound.
Hexacosanoic Acid: A 26-carbon fatty acid formed by the oxidation of this compound.
Hexacosane: A 26-carbon alkane that serves as a precursor for the synthesis of this compound.
Eigenschaften
CAS-Nummer |
77327-12-9 |
|---|---|
Molekularformel |
C26H52O |
Molekulargewicht |
380.7 g/mol |
IUPAC-Name |
hexacosan-2-one |
InChI |
InChI=1S/C26H52O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(2)27/h3-25H2,1-2H3 |
InChI-Schlüssel |
DBTWKNLFNCALDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


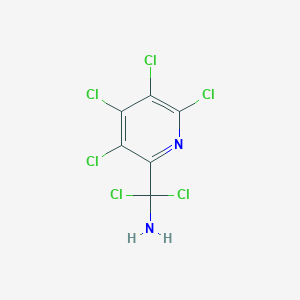
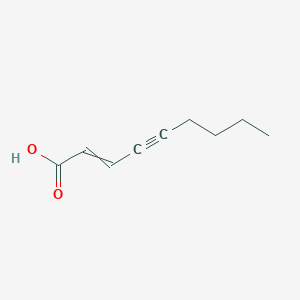


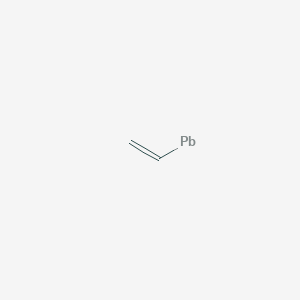
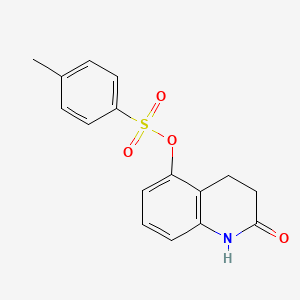
silane](/img/structure/B14446906.png)
![Spiro[13.14]octacosan-15-one](/img/structure/B14446907.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)
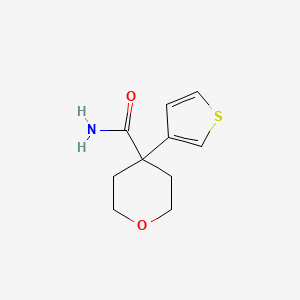
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
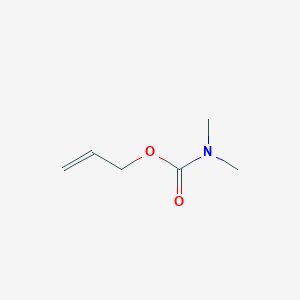
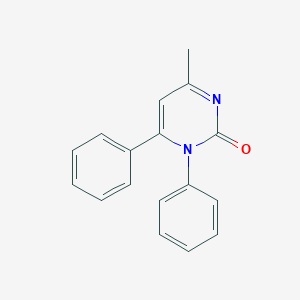
![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)
